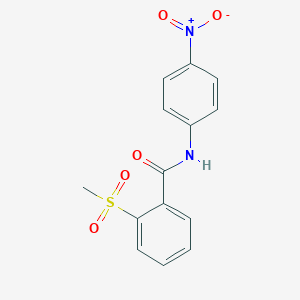

2-methylsulfonyl-N-(4-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methylsulfonyl-N-(4-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis of Various Compounds

MESNP serves as a valuable reagent for the synthesis of various compounds across multiple disciplines . Its unique properties make it a versatile organic compound with a broad spectrum of applications in scientific research .

Use in Polymer Science

In the field of polymer science, MESNP could potentially be used in the synthesis of polymers . Polymers have a wide range of applications, from packaging materials to medical devices.

Pharmaceutical Applications

MESNP has been utilized in the synthesis of pharmaceuticals . Given its chemical properties, it could potentially be used in the development of new drugs or in improving the synthesis process of existing ones.

Agrochemical Production

Similar to its use in pharmaceuticals, MESNP could also be used in the synthesis of agrochemicals . These chemicals are essential in modern agriculture, helping to protect crops and increase yield.

Catalytic Properties

MESNP exhibits catalytic properties, making it useful in organic reactions such as the Diels-Alder reaction . This reaction is a cornerstone of organic chemistry, used in the synthesis of many organic compounds.

Peptide-Based Drug Synthesis

MESNP has demonstrated its significance in the synthesis of peptide-based drugs and vaccines . Peptide-based drugs are a growing field in pharmaceuticals, offering targeted and effective treatments for a variety of conditions.

Mechanism of Action

Target of Action

The compound is postulated to function as a nucleophile, forming a covalent bond with an electrophile .

Mode of Action

2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide is believed to interact with its targets by acting as a nucleophile . This means it donates an electron pair to an electrophile to form a covalent bond . This interaction facilitates the creation of novel products .

Biochemical Pathways

The compound has been utilized in the synthesis of various compounds across multiple disciplines, including polymers, pharmaceuticals, and agrochemicals . It also exhibits catalytic properties, making it useful in organic reactions such as the Diels-Alder reaction .

Pharmacokinetics

The compound exhibits exceptional stability in highly acidic environments while maintaining high polarity, which enhances solubility in polar solvents . It also displays high base lability and resists hydrogenation without interfering with catalyst activity .

Result of Action

It has demonstrated its significance in the synthesis of peptide-based drugs and vaccines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide . For instance, the compound exhibits exceptional stability in highly acidic environments . Furthermore, its high polarity enhances its solubility in polar solvents .

properties

IUPAC Name |

2-methylsulfonyl-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-22(20,21)13-5-3-2-4-12(13)14(17)15-10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJZDSNPVBOABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2459844.png)

![N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide](/img/structure/B2459848.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)

![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide](/img/structure/B2459851.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2459852.png)

![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)

![N-(3,5-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2459862.png)